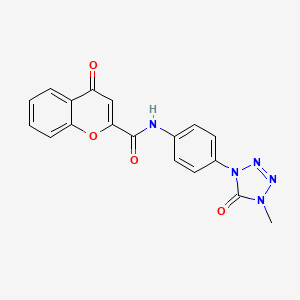![molecular formula C18H26N4O5S2 B2777921 2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid CAS No. 745791-53-1](/img/structure/B2777921.png)
2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the CAS number 745791-53-1, is a chemical with the molecular formula C18H26N4O5S2 . It has a molecular weight of 442.55 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C(O)CSC1=NN=C(C2=CC=CC(S(=O)(N(CC)CC)=O)=C2)N1C©COC . This indicates that the compound contains a triazole ring, a phenyl ring, and a sulfamoyl group, among other functional groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 442.55 . Other physical and chemical properties such as boiling point and melting point are not available .Applications De Recherche Scientifique
Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceutical drugs. For instance, it is used in the biosynthesis of 2-furylhydroxymethylketone , an intermediate of cefuroxime . The traditional chemical synthesis of such intermediates often faces challenges like high costs and environmental pollution, which this compound helps to mitigate by providing a greener and more cost-effective alternative.
Drug Design and Delivery
The structural features of this compound, particularly the presence of the triazole ring, make it a candidate for drug design and delivery applications. Triazole derivatives are known for their wide range of biological activities, and their incorporation into drug molecules can enhance efficacy and stability .
Industrial Manufacturing
In an industrial context, this compound can be utilized in the production of complex organic molecules. Its sulfanyl group, in particular, is valuable for creating sulfur-containing polymers or materials that require a high degree of durability and chemical resistance .
Environmental Science
The compound’s potential applications in environmental science could involve the development of new materials or chemicals that are more environmentally friendly. Its unique chemical structure may allow for the creation of compounds that degrade more easily or have less harmful byproducts .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in techniques such as NMR , HPLC , LC-MS , and UPLC , aiding in the identification and quantification of substances .
Biocatalysis
The compound’s role in biocatalysis is significant, as it can be involved in enzyme-catalyzed reactions that are crucial for the production of various biochemicals. Its ability to act as a substrate for specific enzymes can lead to more efficient and selective catalytic processes .
Propriétés
IUPAC Name |
2-[[5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c1-5-21(6-2)29(25,26)15-9-7-8-14(10-15)17-19-20-18(28-12-16(23)24)22(17)13(3)11-27-4/h7-10,13H,5-6,11-12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRITDPLUROQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(N2C(C)COC)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

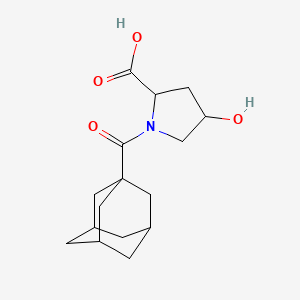
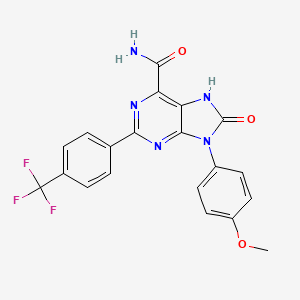
![Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2777843.png)
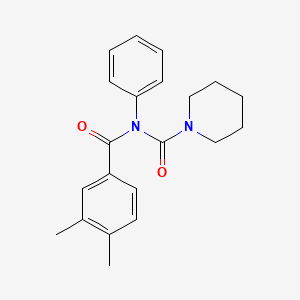
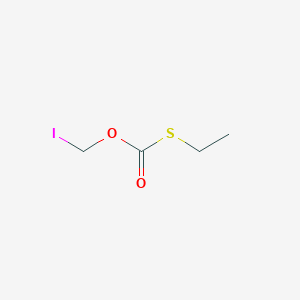
![N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2777846.png)
![5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2777850.png)
![[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol](/img/structure/B2777851.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2777852.png)
![ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2777853.png)
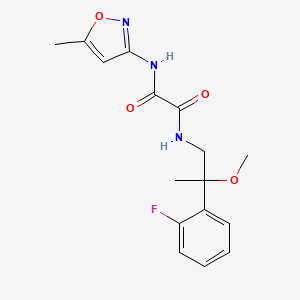
![2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2777858.png)
![N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2777859.png)
